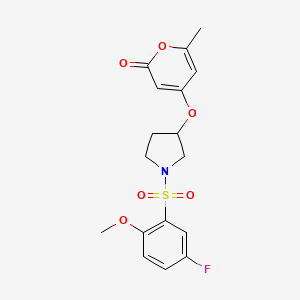

4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FNO6S/c1-11-7-14(9-17(20)24-11)25-13-5-6-19(10-13)26(21,22)16-8-12(18)3-4-15(16)23-2/h3-4,7-9,13H,5-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPKFISDVVGEVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

Formation of the Pyrrolidine Intermediate: The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved through the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine.

Coupling with Pyranone: The pyrrolidine intermediate is then coupled with 6-methyl-2H-pyran-2-one using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification process using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Oxidized derivatives of the pyrrolidine ring.

Reduction: Reduced sulfonyl derivatives.

Substitution: Substituted aromatic derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.

Medicine

In medicinal chemistry, 4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of certain enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s sulfonyl group and fluorinated aromatic ring are key features that enable it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Substituent Effects: Fluorine and Methoxy Groups

Compounds such as 1338544-19-6 (a quinolinone derivative with 3-fluoro-4-(3-methyl-1-(methylamino)butan-2-yl)phenyl and 8-methoxy groups) share the strategic use of fluorine and methoxy substituents. These groups are known to modulate lipophilicity, metabolic stability, and target engagement. The 5-fluoro-2-methoxyphenyl group in the target compound may exhibit similar electronic effects but with distinct steric constraints due to its placement on a sulfonylated pyrrolidine .

Lactone vs. Heterocyclic Cores

The pyran-2-one lactone in the target compound contrasts with pyrimidinone or pyridinone cores seen in analogs like 9 () and 6-(2-fluoro-5-methoxyphenyl)picolinic acid (). However, pyrimidinones (e.g., 9) may provide stronger hydrogen-bonding interactions due to their planar, conjugated systems .

Sulfonamide vs. Thioether Linkages

The sulfonamide group in the target compound differs from the thioether linkage in 9 (). Sulfonamides are more electronegative and rigid, favoring interactions with polar residues in enzyme active sites. Thioethers, while less polar, may enhance membrane permeability due to increased lipophilicity .

Pharmacological Implications

The quinolinone derivative 1338544-19-6 () demonstrates the therapeutic relevance of fluorine and methoxy-substituted aromatics in kinase inhibition or CNS targeting. The target compound’s sulfonylated pyrrolidine-pyranone hybrid may share similar applications but with altered selectivity due to its unique scaffold .

Structural and Functional Data Table

Biological Activity

The compound 4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule with significant biological activity. Its structure incorporates a pyranone moiety, which is known for various pharmacological properties. This article reviews the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 420.4 g/mol. The presence of the 5-fluoro-2-methoxyphenyl sulfonyl group and the pyrrolidine ring contributes to its unique biological properties.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonamide group is known for its role in enzyme inhibition, particularly in inhibiting carbonic anhydrase and other sulfonamide-sensitive enzymes. The pyrrolidine moiety may also enhance binding affinity to various receptors, potentially modulating neurotransmitter systems.

Anticancer Activity

Research has indicated that derivatives of compounds containing similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that compounds with pyrrolidine and sulfonamide groups can induce apoptosis in cancer cell lines through various pathways, including the inhibition of Bcl-2 proteins and activation of caspases .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A431 | <10 | Apoptosis induction |

| Similar Derivative | HT29 | 5.5 | Bcl-2 inhibition |

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. The presence of the sulfonamide group enhances its efficacy against Gram-positive and Gram-negative bacteria by inhibiting bacterial folate synthesis .

Enzyme Inhibition

Studies on enzyme inhibition reveal that this compound can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of the compound against human cancer cell lines, demonstrating significant growth inhibition compared to controls. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent cell death.

- Antimicrobial Testing : In vitro assays showed that the compound effectively inhibited Staphylococcus aureus and Escherichia coli growth, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential as a therapeutic agent in neuroprotection.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with the sulfonylation of pyrrolidin-3-ol derivatives using 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonylpyrrolidine intermediate .

- Step 2 : Couple the intermediate with 6-methyl-2H-pyran-2-one via nucleophilic substitution, using a mild base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMSO for slower kinetics) or use catalytic phase-transfer agents to enhance yield. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can structural elucidation of this compound be achieved using spectroscopic and crystallographic techniques?

- Methodology :

- NMR Analysis : Use ¹H/¹³C NMR to confirm substitution patterns. The sulfonyl group (δ ~3.5–4.0 ppm for pyrrolidine protons) and pyran-2-one ring (δ ~6.0–6.5 ppm for olefinic protons) are key diagnostic signals .

- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/methanol). Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with the sulfonyl group) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~465.1 g/mol) .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite. Prepare the ligand (compound) and target protein (e.g., kinase or protease) by optimizing protonation states and assigning force fields (e.g., OPLS3e) .

- MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water model) to assess binding stability. Analyze RMSD and binding free energy (MM/PBSA) to rank affinity .

- Pharmacophore Modeling : Identify critical interaction motifs (e.g., sulfonyl oxygen as hydrogen bond acceptor) using Discovery Studio .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology :

- Dose-Response Studies : Test the compound across a broad concentration range (nM to μM) in multiple cell lines (e.g., cancer vs. non-cancerous) to differentiate cytotoxic thresholds from specific antimicrobial activity .

- Mechanistic Profiling : Use transcriptomics or proteomics to identify pathways affected (e.g., apoptosis markers for cytotoxicity vs. cell wall synthesis inhibitors for antimicrobial activity) .

- Meta-Analysis : Compare structural analogs (e.g., 5-fluoro-2-methoxyphenyl derivatives) to isolate substituent effects. For example, sulfonyl groups may enhance membrane permeability, altering activity profiles .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodology :

- Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as nanocrystals using antisolvent precipitation .

- Metabolic Stability : Perform hepatic microsome assays (human/rat) to identify vulnerable sites (e.g., ester hydrolysis in pyran-2-one). Introduce fluorine substituents to block oxidative metabolism .

- LogP Optimization : Use shake-flask or HPLC-based methods to measure partition coefficients. Adjust lipophilicity by modifying the pyrrolidine or methoxyphenyl groups .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40% vs. 65%) for this compound?

- Methodology :

- Reproducibility Checks : Replicate reactions using identical reagents (e.g., same sulfonyl chloride batch) and equipment (e.g., anhydrous conditions via molecular sieves) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-sulfonylated intermediates). Optimize stoichiometry (1:1 molar ratio of pyrrolidine to sulfonyl chloride) .

- Statistical Design : Apply DOE (Design of Experiments) to test variables (temperature, solvent, catalyst). Use ANOVA to identify critical factors affecting yield .

Key Structural and Biological Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.